

A Comparative Analysis of Diisopropylethylamine and Triethylamine as Non-Nucleophilic Bases

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Compound of Interest

Compound Name: Diethylisopropylamine

Cat. No.: B1584887

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In the realm of organic synthesis, the selection of an appropriate base is critical to ensure high reaction yields and minimize byproducts. For reactions requiring a strong, non-nucleophilic organic base, Diisopropylethylamine (DIPEA), also known as Hünig's base, and Triethylamine (TEA) are two of the most common choices. While structurally similar, their subtle differences in basicity and, more importantly, steric hindrance, dictate their suitability for specific applications. This guide provides a detailed comparison of their performance, supported by physicochemical data and experimental considerations.

Basicity: A Quantitative Comparison

The strength of a base is quantified by the pK_a of its conjugate acid (pK_aH). A higher pK_aH value corresponds to a stronger base.^[1] While both DIPEA and TEA are considered relatively strong organic bases, experimental data indicates that Diisopropylethylamine is a slightly stronger base than Triethylamine.

In aqueous solutions, the pK_aH of triethylammonium is consistently reported as approximately 10.75.^{[2][3]} For diisopropylethylammonium, values range from approximately 10.8 to a more recently determined value of 11.44.^{[4][5]} This higher pK_aH for DIPEA's conjugate acid signifies its greater affinity for protons.

The basicity in other solvents, such as dimethyl sulfoxide (DMSO), has also been measured. For the conjugate acid of Triethylamine, the pK_a is 9.0 in DMSO.^[3] For Diisopropylethylamine's

conjugate acid in DMSO, a pKa of 9.0 has also been reported.[6]

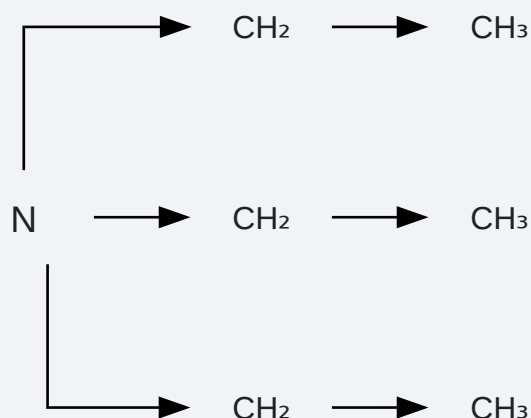
| Property | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
|-----------------------|-------------------------------------|-------------------------------------|
| pKa of Conjugate Acid | ~10.8 - 11.44 (in water)[4][5] | ~10.75 (in water)[2][3][7] |
| 9.0 (in DMSO)[6][8] | 9.0 (in DMSO)[3] | |
| Molecular Formula | C ₈ H ₁₉ N[4] | C ₆ H ₁₅ N[3] |
| Molar Mass | 129.247 g·mol ⁻¹ [8] | 101.193 g·mol ⁻¹ [3] |
| Boiling Point | 126.6 °C[8] | 88.6 to 89.8 °C[3] |
| Key Feature | Highly Sterically Hindered[9] | Moderately Sterically Hindered[9] |
| Nucleophilicity | Poor / Non-nucleophilic[6][8] | Moderate Nucleophile[9] |

The Decisive Role of Steric Hindrance

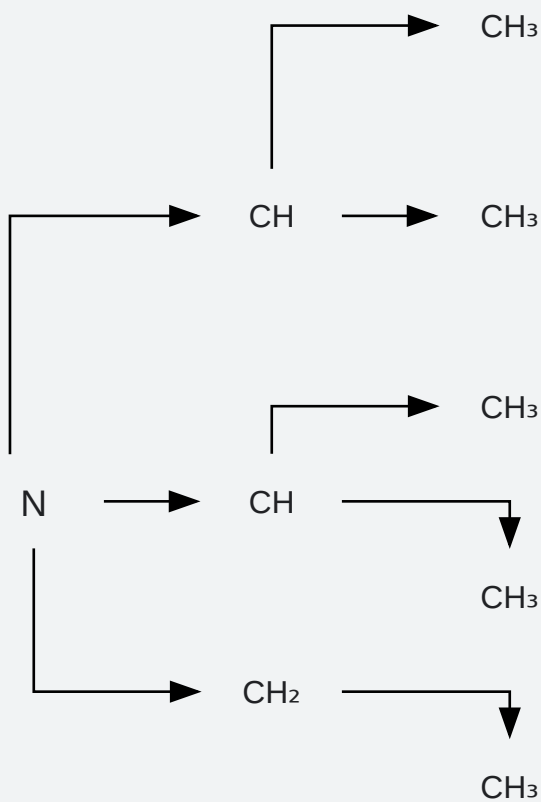
The most significant practical difference between DIPEA and TEA is not their basicity, but their degree of steric hindrance and, consequently, their nucleophilicity.

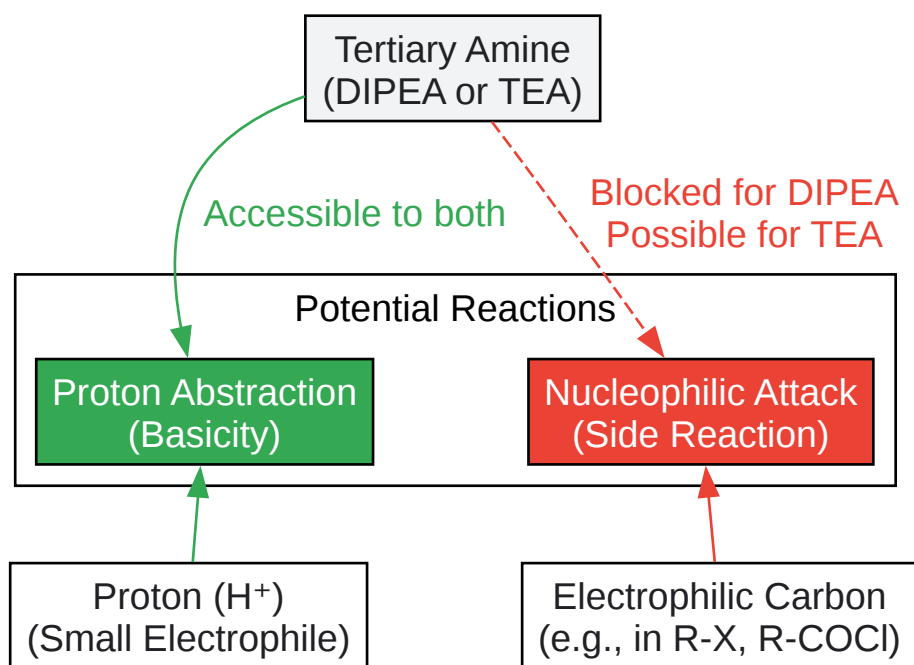
Diisopropylethylamine (DIPEA) features a nitrogen atom bonded to two bulky isopropyl groups and one ethyl group.[4] This arrangement creates substantial steric congestion around the nitrogen's lone pair of electrons.

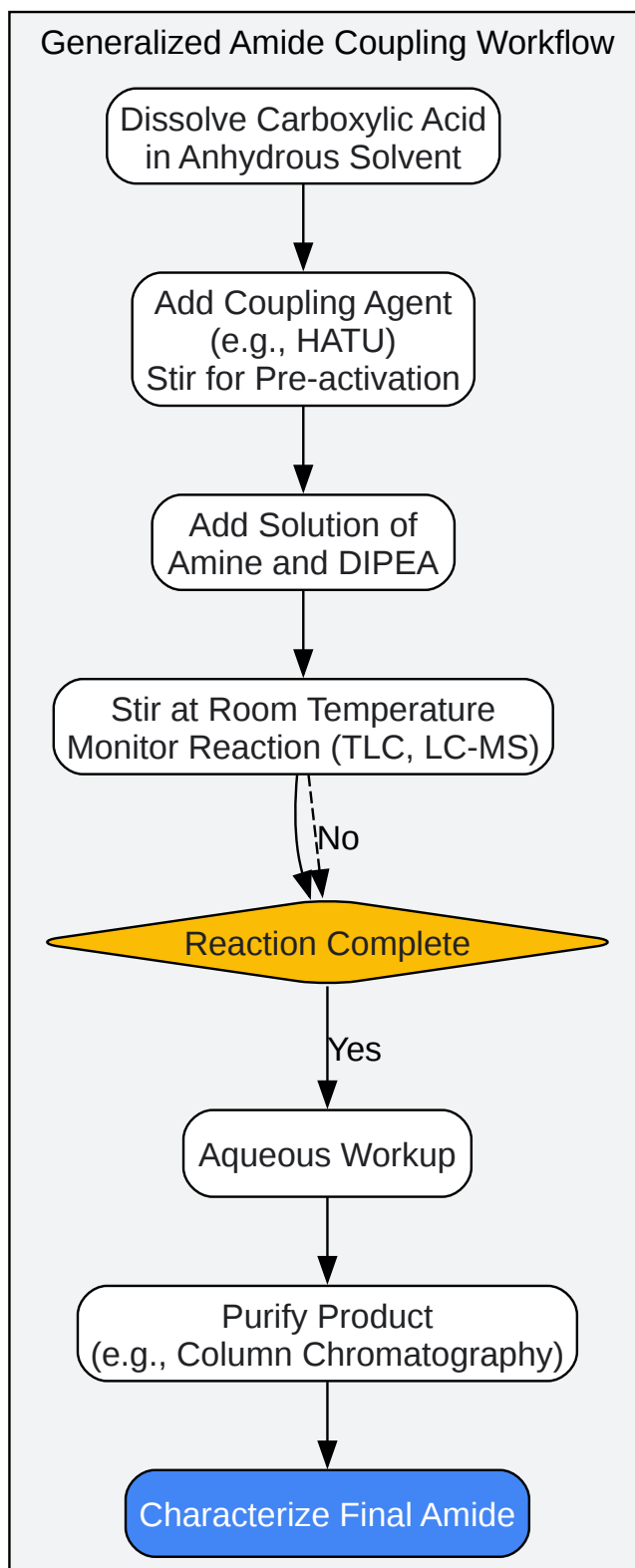
Triethylamine (TEA)



Diisopropylethylamine (DIPEA)







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